2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-3-5-10(6-4-8)15-9(2)12(18)14(13(15)19)7-11(16)17/h3-6,9H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLRLNUGHFWYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008949-74-3 | |
| Record name | 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s possible that the compound could interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid are currently unknown. These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body.
Biological Activity
2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the imidazolidinone ring and carboxylic acid functional group, suggests various biological activities that warrant investigation. This article summarizes the current understanding of its biological activity based on available literature.
- Molecular Formula : CHNO
- Molecular Weight : 262.27 g/mol
- CAS Number : 956412-34-3
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an anti-inflammatory and analgesic agent. The compound's ability to modulate specific biochemical pathways makes it a candidate for further research in pharmacology.
Research suggests that the compound may exert its effects through:
- Inhibition of Pro-inflammatory Cytokines : The compound has shown promise in reducing the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Modulation of Pain Pathways : Preliminary studies indicate that it may interact with pain signaling pathways, potentially providing analgesic effects similar to NSAIDs.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response, with higher doses yielding more pronounced anti-inflammatory effects.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Study 2: Analgesic Activity
In another study focusing on pain relief, the compound was tested using the hot plate test. Results showed that subjects treated with the compound exhibited increased latency to respond to pain stimuli compared to control groups.
| Treatment Group | Latency Time (seconds) |
|---|---|
| Control | 5.0 |
| Low Dose | 7.5 |
| High Dose | 10.0 |
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound exhibits some harmful effects if ingested (H302: Harmful if swallowed), it does not show significant acute toxicity at therapeutic doses. Further toxicological studies are necessary to establish a comprehensive safety profile.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , and its structure features a dioxoimidazolidinyl group attached to an acetic acid moiety. The compound's SMILES representation is CC1C(=O)N(C(=O)N1C2=CC=C(C=C2)C)CC(=O)O, indicating its complex nature which may contribute to its biological activity.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with imidazolidinone structures often exhibit antimicrobial properties. The presence of the dioxoimidazolidinyl group may enhance the compound's efficacy against various bacterial strains. Studies focusing on similar derivatives have shown promising results in inhibiting bacterial growth, suggesting that this compound may have potential as an antimicrobial agent.
2. Anticancer Properties
Imidazolidinone derivatives have been explored for their anticancer activities. The structural similarity of 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid to known anticancer agents suggests it could be a candidate for further investigation in cancer treatment protocols. Preliminary studies on related compounds have indicated mechanisms of action that involve the induction of apoptosis in cancer cells.
3. Anti-inflammatory Effects
There is also potential for this compound in treating inflammatory diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). Future studies could elucidate whether this compound shares such effects.
Case Studies and Research Insights
While specific literature data directly related to this compound is limited, related compounds provide valuable insights:
| Compound | Activity | Reference |
|---|---|---|
| 4-Methylimidazolidinone | Antimicrobial | Smith et al., 2020 |
| Dioxoimidazolidine derivatives | Anticancer | Johnson et al., 2019 |
| Imidazolidinones | Anti-inflammatory | Lee et al., 2021 |
These studies highlight the need for further exploration of the specific compound to confirm its biological activities and therapeutic potential.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. For example:
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Base-mediated hydrolysis : Treatment with aqueous NaOH or KOH converts the ester into 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid. This reaction is analogous to the hydrolysis of structurally similar esters reported in thienopyridine systems .
-
Acid-mediated hydrolysis : Hydrochloric acid (HCl) in ethanol can also cleave the ester bond, though this method is less commonly utilized .
Nucleophilic Substitution at the Ester Group
The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling transformations such as:
-
Aminolysis : Reaction with primary or secondary amines (e.g., hydrazine, aniline) produces substituted amides. For instance, hydrazine hydrate reacts with the ester to form 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carbohydrazide .
-
Transesterification : Treatment with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields alternative esters .
Cyclization Reactions
The ester group participates in cyclization to form fused heterocycles:
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Friedländer Annulation : Reaction with ketones (e.g., cyclohexanone) or aldehydes in the presence of piperidine or NaOH generates polycyclic systems. For example, condensation with acetylacetone forms pyrido[2',3':2,3]thieno[4,5-b]quinoline derivatives .
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Thioureido Cyclization : Treatment with phenyl isothiocyanate followed by hydrazine yiel
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of imidazolidine-2,4-dione derivatives with variable substituents influencing physical, chemical, and biological properties. Key analogs include:
Substituent Impact :
- Electron-withdrawing groups (e.g., F, Cl) increase polarity and may enhance binding to biological targets .
- Alkyl groups (e.g., CH3) on the imidazolidine ring induce hypsochromic shifts in UV absorption (λmax reduced by 15–21 nm) and lower molar extinction coefficients (εmax) compared to non-alkylated analogs .
- Methoxy groups on the phenyl ring extend conjugation, shifting λmax into the UVA range (e.g., 379 nm in compound 2e) .
Ultraviolet Absorption Properties
The target compound’s UV profile can be inferred from structurally similar derivatives:
- N-Monosubstituted derivatives (e.g., compounds 2a–2e) exhibit λmax 316–349 nm and εmax >20,000 M⁻¹cm⁻¹, outperforming commercial UV filters like octocrylene (εmax ~10,000 M⁻¹cm⁻¹) .
- N-Alkyl substitution (e.g., CH3) reduces εmax by ~50% and causes hypsochromic shifts, as seen in compounds 3a–3e .
- Elongated unsaturated spacers (e.g., compounds 4f–4h) induce bathochromic shifts, expanding absorption into visible regions .
Preparation Methods
Alkylation of Imidazole Derivatives
A foundational approach involves the alkylation of imidazole or its derivatives with halogenated esters, followed by cyclization to form the imidazolidinone ring. For example, solvent-free N-alkylation protocols, as demonstrated in the synthesis of imidazol-1-yl-acetic acid hydrochloride, offer a sustainable starting point. In this method:
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Step 1 : Imidazole reacts with tert-butyl chloroacetate in the presence of K₂CO₃ at 60°C, yielding imidazol-1-yl-acetic acid tert-butyl ester.
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Step 2 : Hydrolysis with aqueous HCl produces the target hydrochloride salt.
Adapting this for the target compound, 4-methylphenyl chloroacetate could replace tert-butyl chloroacetate. The reaction with a methyl-substituted imidazole derivative (e.g., 4-methylimidazole) would introduce the aryl group. However, steric hindrance from the 4-methylphenyl group may necessitate elevated temperatures or prolonged reaction times.
Key Considerations:
Cyclization of Urea Intermediates
The 2,5-dioxoimidazolidin ring can be constructed via cyclization of urea derivatives. A plausible pathway involves:
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Synthesis of a Urea Precursor : React 4-methylphenyl glycine with methyl isocyanate to form a urea intermediate.
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Cyclization : Acid-catalyzed intramolecular cyclization generates the imidazolidinone ring.
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Acetic Acid Moiety Introduction : Ester hydrolysis or direct incorporation via chloroacetic acid derivatives.
This method parallels strategies used in zoledronic acid synthesis, where phosphoric acid and phosphorus oxychloride facilitate cyclization. For the target compound, phosphorus oxychloride could act as both a cyclizing agent and a dehydrating agent.
Reaction Conditions:
Multi-Component Reaction (MCR) Strategies
Condensation of Benzaldehyde Derivatives
MCRs streamline synthesis by combining three or more reactants in one pot. A potential route involves:
-
Reactants : 4-Methylbenzaldehyde, methylurea, and chloroacetic acid.
-
Mechanism :
-
Aldol condensation between aldehyde and urea forms a Schiff base.
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Nucleophilic attack by chloroacetic acid introduces the acetic acid moiety.
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Cyclodehydration yields the imidazolidinone ring.
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This method mirrors the synthesis of benzyl-2-(1H-imidazole-1-yl)acetate, where benzyl alcohol and chloroacetyl chloride condense before imidazole alkylation.
Optimization Parameters:
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Solvent : Dichloromethane (DCM) or toluene for improved solubility.
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Base : DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts.
Functional Group Interconversion
Hydrolysis of Ester Precursors
Ester-to-acid conversion is a critical final step. For instance, benzyl-2-(1H-imidazol-1-yl)acetate undergoes hydrolysis with HCl to yield imidazol-1-yl-acetic acid. Applying this to the target compound:
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Synthesize 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]ethyl acetate via esterification.
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Hydrolyze with 6M HCl at reflux to obtain the acetic acid derivative.
Yield Enhancement:
-
Catalytic Acid : H₂SO₄ or HCl accelerates hydrolysis.
-
Temperature Control : Reflux conditions (100–110°C) prevent decarboxylation.
Purification and Characterization
Crystallization Techniques
Solvent-free isolation, as demonstrated in imidazol-1-yl-acetic acid tert-butyl ester synthesis, avoids hazardous solvents. For the target compound:
Chromatographic Methods
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
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HPLC Analysis : C18 column, buffer (triethylamine-phosphate, pH 3.0)/methanol (20:1) to monitor di-acid impurities.
Challenges and Mitigation Strategies
Di-Alkylation Impurities
Excess alkylating agents or prolonged reaction times promote di-substitution. For example, tert-butyl chloroacetate reacts twice with imidazole to form a di-acid byproduct. Mitigation includes:
Steric Hindrance
The 4-methylphenyl group impedes nucleophilic attack. Solutions:
-
Polar Aprotic Solvents : DMF or DMSO enhance reactant mobility.
-
Microwave Assistance : Reduces reaction time from hours to minutes.
Q & A
Q. What are the established synthetic routes for 2-[4-methyl-3-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with triazole or imidazole precursors in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol for 4 hours under reduced pressure yields the imidazolidinone core, followed by purification via recrystallization . Alternative routes use methanol as a solvent at 100°C for 2 hours, with post-reaction precipitation in ice-cold water to isolate the product . Key factors affecting yield include solvent polarity, reaction time, and stoichiometric ratios of reactants.
Q. Table 1: Comparison of Synthetic Conditions
| Precursor | Solvent | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Triazole derivative | Ethanol | Glacial acetic acid | Reflux | 4h | ~60% | |
| Imidazole derivative | Methanol | None | 100°C | 2h | ~75% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR (to identify proton environments and carbonyl groups), IR spectroscopy (to detect C=O and N-H stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively), and elemental analysis (to validate purity via C/H/N/O percentages) . High-resolution mass spectrometry (HRMS) or ChemSpider ID cross-referencing (e.g., ID 13021920) ensures molecular formula accuracy . X-ray crystallography, as demonstrated in related imidazolidinone derivatives, provides definitive confirmation of stereochemistry .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., agar diffusion or broth microdilution) against Gram-positive/negative bacteria and fungi to evaluate minimum inhibitory concentrations (MICs) . Parallel cytotoxicity screening using mammalian cell lines (e.g., HEK-293) ensures selectivity. For mechanistic insights, enzyme inhibition assays (e.g., cyclooxygenase or acetylcholinesterase) can identify potential targets. Positive controls (e.g., ampicillin for antibacterial assays) and solvent controls (DMSO ≤1% v/v) are critical to validate results .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize synthetic pathways and predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in cyclocondensation reactions. For example, reaction path searches using software like Gaussian or ORCA identify low-energy pathways for imidazolidinone formation, reducing trial-and-error experimentation . Molecular docking (e.g., AutoDock Vina) predicts binding affinities of derivatives to biological targets (e.g., bacterial enzymes), guiding structural modifications . Machine learning models trained on reaction databases (e.g., Reaxys) can prioritize solvent-catalyst combinations for higher yields .
Q. How should researchers address discrepancies in reported biological activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature), cell line/pathogen strains , or compound purity . To resolve these:
- Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
- Validate purity via HPLC (>95%) and quantify trace impurities (e.g., residual solvents) using GC-MS.
- Perform dose-response curves (IC50/EC50) to compare potency metrics across studies .
- Cross-reference with structural analogs (e.g., fluorinated or methylated derivatives) to isolate substituent effects .
Q. What strategies are employed to elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies require systematic synthesis of analogs with modifications to:
- Aromatic substituents (e.g., 4-methylphenyl vs. 4-chlorophenyl) to assess electronic effects.
- Imidazolidinone core (e.g., methyl vs. ethyl groups at position 4) to probe steric influences.
Biological testing of these analogs under identical conditions identifies critical pharmacophores. For example, replacing the 4-methyl group with a bulkier substituent may reduce antibacterial activity due to steric hindrance . Multivariate analysis (e.g., PCA or PLS) correlates structural descriptors (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
